Methyl(prop-1-yn-1-yl)mercury

Description

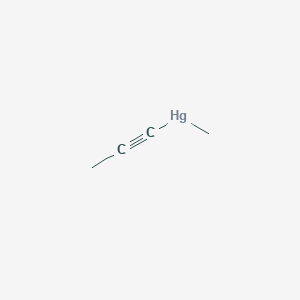

Structure

2D Structure

Properties

CAS No. |

72250-66-9 |

|---|---|

Molecular Formula |

C4H6Hg |

Molecular Weight |

254.68 g/mol |

IUPAC Name |

methyl(prop-1-ynyl)mercury |

InChI |

InChI=1S/C3H3.CH3.Hg/c1-3-2;;/h1H3;1H3; |

InChI Key |

HUJOLNGFVUKHLN-UHFFFAOYSA-N |

Canonical SMILES |

CC#C[Hg]C |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Prop 1 Yn 1 Yl Mercury and Analogous Alkynyl Organomercurials

Direct Mercuration Approaches for the Formation of Hg-C(sp) Bonds

Direct mercuration involves the substitution of the acidic acetylenic proton of a terminal alkyne with a mercury-containing moiety. This method provides a straightforward route to alkynylmercurials by directly forming a bond between the sp-hybridized carbon of the alkyne and the mercury atom.

Precursor Alkynes and Mercury Reagents: Optimizing Reaction Pathways

The success of direct mercuration hinges on the selection of appropriate starting materials. The primary precursor is a terminal alkyne, which possesses a sufficiently acidic proton that can be replaced by the mercury electrophile. For the synthesis of methyl(prop-1-yn-1-yl)mercury, the precursor alkyne is propyne (B1212725).

The choice of the mercury reagent is critical for optimizing the reaction. While inorganic mercury(II) salts like mercury(II) chloride (HgCl₂) can be used, they typically yield bis(alkynyl)mercury compounds or alkynylmercuric halides. To synthesize a mixed organomercurial like this compound directly, a methylmercury (B97897) salt, such as methylmercury iodide (CH₃HgI), is the preferred reagent. The reaction generally requires a basic medium to facilitate the deprotonation of the terminal alkyne, thereby increasing the nucleophilicity of the resulting acetylide.

| Precursor Alkyne | Mercury Reagent | Base (Example) | Solvent (Example) | Typical Product Type |

| Propyne (CH₃C≡CH) | Methylmercury iodide (CH₃HgI) | Potassium Hydroxide (KOH) | Ethanol/Water | This compound |

| Phenylacetylene | Mercuric chloride (HgCl₂) | Sodium Acetate (B1210297) (NaOAc) | Ethanol | Bis(phenylethynyl)mercury |

| 1-Hexyne | Methylmercury bromide (CH₃HgBr) | Sodium Ethoxide (NaOEt) | Ethanol | Methyl(hex-1-yn-1-yl)mercury |

Transmetalation Strategies for Mercury-Carbon Bond Formation

Transmetalation is a powerful and widely used method for forming organomercury compounds. This strategy involves the transfer of an organic group from a more electropositive metal to mercury. It is a versatile approach that allows for the synthesis of specific, mixed organomercurials with high precision and is often the most effective route for preparing compounds like this compound.

Utilization of Organolithium, Grignard, and Organoboron Reagents in this compound Synthesis

The most common transmetalation routes employ organolithium and Grignard reagents due to their high reactivity and commercial availability. sigmaaldrich.com

Organolithium Reagents : Propyne can be readily deprotonated by a strong base like n-butyllithium to form prop-1-yn-1-yllithium. This lithium acetylide is a potent nucleophile that reacts efficiently with a methylmercury halide (e.g., CH₃HgBr or CH₃HgCl) to yield this compound and a lithium halide salt. This method is highly effective for creating the desired Hg-C(sp) bond.

Grignard Reagents : An analogous approach involves the use of a Grignard reagent. Prop-1-yn-1-ylmagnesium bromide can be prepared from propyne and a suitable Grignard reagent like ethylmagnesium bromide via an acid-base reaction. The resulting alkynyl Grignard reagent is then reacted with a methylmercury halide to afford the target product through transmetalation. thieme-connect.de

Organoboron Reagents : While less common for mercury synthesis compared to their extensive use in palladium-catalyzed cross-coupling, organoboron compounds can, in principle, undergo transmetalation. An alkynylborane or boronate ester could potentially transfer its propynyl (B12738560) group to a mercury center. However, this pathway is generally less favorable and less frequently employed than methods involving organolithium or Grignard reagents for this specific transformation.

| Transmetalation Reagent | Mercury Precursor | Solvent (Typical) | Driving Force |

| Prop-1-yn-1-yllithium | Methylmercury bromide | Diethyl ether, THF | Formation of stable LiBr salt |

| Prop-1-yn-1-ylmagnesium bromide | Methylmercury chloride | THF | Formation of stable MgClBr salt |

| (Prop-1-yn-1-yl)boronic ester | Methylmercury acetate | Varies | Less favorable, requires specific conditions |

Investigation of Catalytic and Stoichiometric Transmetalation Pathways

The synthesis of organomercurials via transmetalation is almost exclusively a stoichiometric process. wikipedia.org In these reactions, a stoichiometric amount of the organometallic precursor (e.g., prop-1-yn-1-yllithium) is consumed to produce the final product. The driving force for the reaction is the difference in electronegativity between the metals, which favors the transfer of the organic group to the more electronegative mercury atom and the formation of a stable inorganic salt (e.g., LiCl, MgBr₂).

In contrast, catalytic transmetalation cycles are characteristic of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), where transmetalation is a single step in a complex catalytic loop. scielo.br Such catalytic approaches are not standard for the direct synthesis of stable organomercurial compounds like this compound. The stability of the Hg-C bond and the thermodynamics of the reaction favor a complete, stoichiometric conversion rather than a catalytic turnover process.

Addition Reactions to Unsaturated Systems with Mercury(II) Salts

While not a method for synthesizing the target compound this compound, the addition of mercury(II) salts across carbon-carbon triple bonds is a fundamental reaction of alkynes and mercury, leading to the formation of vinylmercury compounds. wikipedia.org This reaction, known as oxymercuration or alkoxymercuration, highlights a different mode of reactivity. libretexts.org

The reaction is initiated by the electrophilic attack of a mercury(II) species, such as Hg²⁺ from mercuric sulfate (HgSO₄) or mercuric acetate (Hg(OAc)₂), on the alkyne's triple bond. fiveable.melibretexts.org This forms a bridged mercurinium ion intermediate. youtube.com A nucleophile, typically water (oxymercuration) or an alcohol (alkoxymercuration), then attacks the more substituted carbon of the former triple bond. libretexts.orglibretexts.org

| Alkyne | Reagents | Nucleophile | Intermediate Product | Final Organic Product (after protodemercuration/tautomerization) |

| Propyne | HgSO₄, H₂SO₄, H₂O | Water | 2-(Hydroxyl)-1-(mercuric sulfate)-prop-1-ene | Acetone quora.com |

| 1-Hexyne | Hg(OAc)₂, H₂O | Water | Vinylmercury enol intermediate | 2-Hexanone masterorganicchemistry.com |

| Propyne | Hg(OAc)₂, CH₃OH | Methanol | Vinylmercury enol ether intermediate | 2,2-Dimethoxypropane (after protodemercuration) |

Oxymercuration and Aminomercuration Analogs for Propynyl Introduction

Oxymercuration and its nitrogen-based analog, aminomercuration, are powerful methods for the functionalization of unsaturated carbon-carbon bonds. While more commonly applied to alkenes, these reactions can be adapted for alkynes, providing a route to vinylmercury compounds which are precursors or analogs to alkynylmercurials.

In the context of alkynes, the reaction, often termed solvomercuration, involves the addition of a mercury(II) salt (like mercuric acetate, Hg(OAc)₂) and a nucleophilic solvent (like water for oxymercuration or an amine for aminomercuration) across the triple bond. For a terminal alkyne such as propyne, this reaction typically follows Markovnikov's rule, where the mercury atom adds to the less substituted carbon of the alkyne. libretexts.orglibretexts.org The initial product of this reaction with propyne would be an organomercury enol or enamine intermediate.

The general scheme for the solvomercuration of an internal alkyne is as follows: RC≡CR + Hg(OAc)₂ + ROH → R(AcOHg)C=CR(OR) + HOAc wikipedia.org

For terminal alkynes like propyne, mercury(II)-catalyzed hydration leads to the formation of a methyl ketone. libretexts.orgquizlet.com This proceeds through an enol intermediate that tautomerizes to the more stable ketone. libretexts.orgyoutube.com The direct synthesis of this compound via this method is not the primary outcome; instead, it generates a functionalized vinylmercury species. However, understanding this reactivity is crucial for developing related synthetic strategies.

Elucidation of Mechanistic Nuances in Electrophilic Additions Involving Alkynes

The mechanism of electrophilic addition of mercury(II) salts to alkynes is a subject of detailed study. The reaction is initiated by the electrophilic attack of the mercuric ion (Hg²⁺) on the electron-rich π-system of the alkyne's triple bond. libretexts.orglibretexts.org This initial interaction is less facile for alkynes compared to alkenes, despite the higher electron density, due to the more compact and less accessible nature of the triple bond's electron cloud. libretexts.org

The intermediate formed upon the addition of the mercury ion is a key point of mechanistic investigation. Unlike the well-characterized cyclic mercurinium ion intermediate in alkene reactions, the corresponding intermediate with alkynes is believed to be a more open, mercury-containing vinylic carbocation. libretexts.orgyoutube.com This is attributed to the high strain that would be present in a three-membered ring containing a double bond. youtube.com

Key Mechanistic Steps:

Electrophilic Attack: The Hg²⁺ ion attacks the alkyne π-bond, forming a vinylic carbocation with the mercury bonded to one of the alkyne carbons. libretexts.orgyoutube.com

Nucleophilic Trapping: A nucleophile, such as water or an alcohol from the solvent, attacks the carbocation. libretexts.orgyoutube.com This step determines the "oxy" or "alkoxy" part of the functionalization.

Deprotonation: The resulting protonated enol or ether is deprotonated, typically by a solvent molecule, to yield a neutral organomercury enol or vinyl ether. libretexts.org

Protonolysis/Demercuration: The carbon-mercury bond is then typically cleaved. In hydration reactions, this is achieved with a strong acid to regenerate the Hg²⁺ catalyst and form an enol, which tautomerizes to a ketone. libretexts.org In synthetic procedures aimed at isolating the organomercurial, a demercuration step with a reducing agent like sodium borohydride (NaBH₄) is used to replace the mercury with hydrogen. libretexts.org

The stereochemistry of the addition is typically anti, meaning the mercury and the nucleophile add to opposite faces of the alkyne. libretexts.org

Ligand Exchange and Functional Group Transformations

Beyond direct addition reactions, this compound can be synthesized and modified through ligand exchange on the mercury center or by chemical transformation of the propynyl group itself.

Conversion of Pre-Existing Organomercurials to this compound

A versatile route to synthesizing organomercury compounds involves the reaction of a mercury(II) salt with an organometallic reagent, such as a Grignard or organolithium compound. wikipedia.org To synthesize this compound specifically, one could envision a stepwise approach.

First, a propynyl Grignard reagent (CH₃C≡CMgBr) or propynyl lithium (CH₃C≡CLi) could be reacted with a methylmercury halide (e.g., CH₃HgCl). This ligand exchange reaction would displace the halide to form the desired C-Hg-C bond.

Reaction Scheme: CH₃HgCl + LiC≡CCH₃ → CH₃HgC≡CCH₃ + LiCl

Alternatively, a disubstitution reaction on a mercury(II) halide could be performed sequentially if the reactivity of the organometallic reagents can be controlled. Another powerful method is transmetalation, where an existing organomercurial, like diphenylmercury (B1670734), reacts with another metal to exchange organic groups. nucleos.com While less direct, these principles underpin the flexibility of organomercury synthesis.

The table below summarizes potential conversion reactions.

| Precursor Organomercurial | Reagent | Product | Reaction Type |

| Methylmercury(II) chloride | Prop-1-yn-1-yllithium | This compound | Ligand Exchange |

| Mercury(II) chloride | Methylmagnesium bromide (1 eq.), then Prop-1-yn-1-ylmagnesium bromide (1 eq.) | This compound | Sequential Alkylation |

| Dimethylmercury (B1214916) | Prop-1-yne (with catalyst) | This compound | C-H Activation/Exchange |

This table presents plausible synthetic routes based on established organometallic reaction types.

Functionalization of the Propynyl Moiety in Mercury-Bound Systems

Once the this compound molecule is formed, the propynyl group itself can be a site for further chemical reactions. The carbon-mercury bond is relatively stable, allowing for selective transformations of the C≡C triple bond. nucleos.com

The electron-withdrawing nature of the mercury group can influence the reactivity of the alkyne. Reactions could include cycloadditions, nucleophilic additions to the triple bond, or transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed coupling reactions are known to be effective with organomercurials, providing a pathway for C-C bond formation. nucleos.com

The stability of the C-Hg bond allows it to act as a protecting group for the terminal position of the alkyne while other transformations are carried out. Subsequent cleavage of the C-Hg bond can then release the functionalized alkyne. The generation of carbon-centered radicals via the homolysis of the carbon-mercury bond, either photochemically or through reduction, offers another avenue for functionalization, allowing for radical additions to other molecules. libretexts.org

The following table outlines potential functionalization reactions.

| Reaction Type | Reagents | Expected Product Class |

| Cycloaddition | Azide (B81097) (e.g., PhN₃) | Mercury-substituted triazole |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Methylmercury-substituted ketone |

| Cross-Coupling | Aryl halide, Pd catalyst | Methyl(aryl-substituted-propynyl)mercury |

| Radical Addition | HBr, Peroxides | Methyl(bromo-propenyl)mercury |

This table illustrates the potential for further synthetic utility of the target compound.

Advanced Spectroscopic and Structural Characterization of Methyl Prop 1 Yn 1 Yl Mercury

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of the molecular structure of organomercury compounds in solution. thieme-connect.de For Methyl(prop-1-yn-1-yl)mercury, a combination of ¹H, ¹³C, and ¹⁹⁹Hg NMR studies provides a detailed map of the electronic environment around each magnetically active nucleus.

The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals corresponding to the methyl (CH₃) and the methyl protons of the propargyl group (C≡C-CH₃).

The protons of the methyl group directly attached to the mercury atom (Hg-CH₃) are anticipated to appear as a singlet, significantly deshielded by the mercury atom. This signal would also exhibit satellite peaks due to coupling with the ¹⁹⁹Hg isotope (I = 1/2, 16.87% natural abundance). The magnitude of the two-bond coupling constant, ²J(¹⁹⁹Hg-¹H), is a valuable indicator of the s-character of the mercury hybrid orbital in the Hg-C bond. For dimethylmercury (B1214916), this coupling is approximately 101 Hz.

The methyl protons of the prop-1-yn-1-yl group (C≡C-CH₃) would also appear as a singlet, with a chemical shift characteristic of methyl groups attached to an alkyne, typically in the range of δ 1.8-3.1 ppm. Any long-range coupling to the mercury atom, ⁴J(¹⁹⁹Hg-¹H), would likely be very small and possibly unresolved.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| Hg-CH ₃ | ~0.7 | Singlet with ¹⁹⁹Hg satellites | ²J(¹⁹⁹Hg-¹H) ≈ 100-130 |

| C≡C-CH ₃ | ~1.9 | Singlet | - |

Note: The predicted values are based on data for analogous organomercury and alkynyl compounds.

The ¹³C NMR spectrum provides further structural confirmation, with distinct signals for each of the four carbon atoms.

The methyl carbon attached to mercury (Hg-C H₃) is expected at a characteristic upfield position. The one-bond coupling constant, ¹J(¹⁹⁹Hg-¹³C), is a particularly sensitive probe of the Hg-C bond and the hybridization at mercury.

The two sp-hybridized alkynyl carbons (Hg-C ≡C -CH₃) will have characteristic chemical shifts in the typical alkyne region (δ 65-90 ppm). The carbon directly bonded to mercury will show a large one-bond coupling, ¹J(¹⁹⁹Hg-¹³C), while the second alkynyl carbon will exhibit a two-bond coupling, ²J(¹⁹⁹Hg-¹³C). The terminal methyl carbon of the propargyl group will appear in the aliphatic region of the spectrum. In related structures, the alkynyl carbons have been observed at approximately 71.02 ppm and 81.46 ppm. iucr.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |

| Hg-C H₃ | ~ -5 to 5 | ¹J(¹⁹⁹Hg-¹³C) ≈ 600-800 |

| Hg-C ≡C-CH₃ | ~80-90 | ¹J(¹⁹⁹Hg-¹³C) ≈ 2000-2500 |

| Hg-C≡C -CH₃ | ~70-80 | ²J(¹⁹⁹Hg-¹³C) ≈ 100-150 |

| C≡C-C H₃ | ~4 | ³J(¹⁹⁹Hg-¹³C) ≈ 50-70 |

Note: The predicted values are based on data for analogous organomercury and alkynyl compounds.

¹⁹⁹Hg NMR is a powerful technique for directly investigating the electronic environment at the mercury center. The chemical shift of ¹⁹⁹Hg is highly sensitive to the nature of the organic groups attached to it. For dialkylmercury compounds, the chemical shifts are generally found in the range of 0 to -800 ppm relative to dimethylmercury. The introduction of an alkynyl group, which is more electronegative than an alkyl group, is expected to deshield the mercury nucleus, leading to a downfield shift (less negative or positive value) compared to dimethylmercury. The precise chemical shift provides a sensitive measure of the electronic effects of the methyl and prop-1-yn-1-yl ligands.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, offers valuable insights into the bonding and structure of this compound by probing the vibrational modes of the molecule.

The most characteristic vibrational feature of the prop-1-yn-1-yl ligand is the C≡C triple bond stretch (ν(C≡C)). In terminal alkynes, this stretch typically appears in the 2100-2140 cm⁻¹ region. For internal alkynes, the position and intensity of this band are highly dependent on the symmetry of the molecule. In a molecule like this compound, the C≡C bond is asymmetrically substituted, which should result in a detectable C≡C stretching vibration in both the IR and Raman spectra. A sharp absorption band at around 3286 cm⁻¹ is characteristic of a C≡CH stretch, which would be absent in this compound. iucr.org The C≡C stretch itself is expected in the region of 2100-2200 cm⁻¹.

The vibrational modes involving the mercury-carbon bonds are found in the far-infrared region of the spectrum. The Hg-C stretching vibrations (ν(Hg-C)) are particularly informative. In a linear C-Hg-C arrangement, one would expect a symmetric and an asymmetric stretching mode.

ν_as(Hg-C): The asymmetric stretch is typically IR-active.

ν_s(Hg-C): The symmetric stretch is typically Raman-active.

For dialkylmercury compounds, these Hg-C stretching frequencies are generally observed in the 500-560 cm⁻¹ range. rsc.org The presence of the alkynyl group, with its different mass and bond strength to mercury compared to the methyl group, will influence the exact frequencies of these modes. The analysis of these low-frequency vibrations is crucial for understanding the strength and nature of the mercury-carbon bonds.

Table 3: Predicted Vibrational Frequencies for Key Modes in this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Activity |

| ν(C≡C) | 2100 - 2200 | IR and Raman active |

| ν_as(Hg-C) | 500 - 560 | IR active |

| ν_s(Hg-C) | 500 - 560 | Raman active |

Note: The predicted values are based on data for analogous organomercury and alkynyl compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

In electron impact (EI) mass spectrometry, the this compound molecule would first be ionized to form a molecular ion, [CH₃HgC₃H₃]⁺•. The fragmentation of this ion is expected to be dominated by the cleavage of the relatively weak carbon-mercury bonds. msu.edu

The primary fragmentation pathways would likely involve:

Cleavage of the Hg-C(methyl) bond: This would result in the formation of a [HgC₃H₃]⁺ cation and a methyl radical (•CH₃), or a [CH₃]⁺ cation and a propynylmercury radical.

Cleavage of the Hg-C(propynyl) bond: This would lead to the formation of a [CH₃Hg]⁺ cation and a propynyl (B12738560) radical (•C₃H₃), or a [C₃H₃]⁺ cation and a methylmercury (B97897) radical.

Loss of neutral fragments: The loss of a methyl radical from the molecular ion is a common fragmentation pattern. iucr.orgresearchgate.net Similarly, the loss of the entire propynyl fragment could occur.

The relative abundance of these fragment ions provides insight into the stability of the resulting cations and radicals. The presence of a functional group with non-bonding electrons, such as a heteroatom, can significantly influence the fragmentation pattern. msu.edu

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Ion Formula | Fragment Name | Predicted m/z (for ²⁰²Hg) | Fragmentation Pathway |

| [C₄H₆²⁰²Hg]⁺• | Molecular Ion | 244 | Ionization of parent molecule |

| [C₃H₃²⁰²Hg]⁺ | Propynylmercury cation | 229 | Loss of •CH₃ radical |

| [CH₃²⁰²Hg]⁺ | Methylmercury cation | 217 | Loss of •C₃H₃ radical |

| [C₃H₃]⁺ | Propynyl cation | 39 | Cleavage of Hg-C(propynyl) bond |

| [CH₃]⁺ | Methyl cation | 15 | Cleavage of Hg-C(methyl) bond |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. acs.orgscielo.org.mxmdpi.com This precision allows for the unambiguous determination of a molecule's elemental composition by distinguishing it from other molecules with the same nominal mass.

For this compound (C₄H₆Hg), HRMS would be used to confirm its elemental formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is crucial for validating the identity of a newly synthesized compound or an unknown analyte.

Interactive Data Table: Elemental Composition Data

| Parameter | Value |

| Molecular Formula | C₄H₆Hg |

| Nominal Mass (using ²⁰²Hg) | 244 amu |

| Calculated Exact Mass (using most abundant isotopes: ¹²C, ¹H, ²⁰²Hg) | 244.0259 u |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide detailed information on the molecule's conformation, bond lengths, bond angles, and how the molecules pack together in the crystal lattice. researchgate.netiucr.org

Based on extensive studies of dialkyl and diaryl mercury compounds, this compound is expected to adopt a linear geometry around the mercury atom. libretexts.orgwikipedia.org The mercury(II) center typically utilizes its 6s and one of its 6p orbitals for bonding, resulting in sp hybridization and a linear C-Hg-C arrangement. The methyl group would have a standard tetrahedral geometry, while the prop-1-yn-1-yl group would be linear due to the sp hybridization of the alkyne carbons.

The C-Hg-C bond angle in dialkylmercury compounds is consistently found to be at or very near 180°, confirming a linear structure. libretexts.org Even in cases where weak intermolecular interactions cause slight distortions, the deviation from linearity is minimal. For instance, the C-Hg-C angle in (C₆F₅)₂Hg is 176.2°. libretexts.org Therefore, the C(methyl)-Hg-C(propynyl) angle in the title compound is predicted to be approximately 180°.

The Hg-C bond lengths are influenced by the nature of the organic substituent. In similar organomercury compounds, these distances typically fall within the range of 2.06 to 2.11 Å. mdpi.commiljodirektoratet.no

Interactive Data Table: Predicted and Comparative Bond Geometries

| Parameter | Predicted Value for this compound | Comparative Experimental Value | Source Compound |

| C-Hg-C Bond Angle | ~180° | 176.2° | (C₆F₅)₂Hg libretexts.org |

| Hg-C(sp³) Bond Length | ~2.08 Å | 2.083 Å (avg.) | Dimethylmercury |

| Hg-C(sp) Bond Length | ~2.06 Å | - | - |

| Hg-C Bond Length Range | 2.06 - 2.11 Å | 2.063 - 2.071 Å | [{Hg(C₆F₅)₂}₂{Ph₂P(O)}₂CH₂] mdpi.com |

Simple dialkylmercury compounds are generally characterized by weak intermolecular forces, primarily van der Waals interactions, as they are not strong Lewis acids. libretexts.orglibretexts.org The crystal packing of this compound would likely be governed by the efficient packing of its linear molecules.

Potential, albeit weak, intermolecular interactions could include:

Van der Waals Forces: These are the primary forces holding the molecules together in the crystal lattice.

C-H···π Interactions: It is possible for hydrogen atoms from the methyl group of one molecule to interact with the π-system of the alkyne in a neighboring molecule. iucr.orgresearchgate.netiucr.org

Hg···π Interactions: Weak interactions between a mercury atom and the alkyne of an adjacent molecule might also occur, although these are less common without strongly electron-withdrawing groups.

Reactivity and Reaction Mechanism Investigations of Methyl Prop 1 Yn 1 Yl Mercury

Mercury-Carbon Bond Cleavage Reactions

The cleavage of the bonds between mercury and its adjacent carbon atoms is a characteristic feature of organomercury compounds. These reactions are pivotal for understanding the compound's stability and its utility as a potential transmetalation agent. The cleavage can proceed through electrophilic, nucleophilic, or radical-based mechanisms.

Electrophilic Cleavage with Protic Acids and Halogens

The mercury-carbon bond is susceptible to attack by a variety of electrophiles. This type of reaction, known as electrophilic substitution (SE), is a common pathway for the dealkylation or dealkynylation of organomercurials.

With protic acids, such as hydrogen halides, the reaction proceeds via protonolysis, where a proton cleaves the Hg-C bond. For an unsymmetrical compound like methyl(prop-1-yn-1-yl)mercury, the cleavage can occur at either the Hg-C(methyl) or the Hg-C(propynyl) bond. The alkynyl-mercury bond is generally more reactive towards electrophiles than the alkyl-mercury bond. Therefore, reaction with one equivalent of a protic acid is expected to preferentially cleave the propynyl (B12738560) group, yielding propyne (B1212725) and a methylmercury (B97897) salt. thieme-connect.deuou.ac.in

Halogens (e.g., Br₂, I₂) also readily cleave mercury-carbon bonds in a process called halogenolysis. This reaction is a useful method for the synthesis of organic halides from organomercury precursors. wikipedia.org The reaction with this compound would be expected to produce the corresponding organic halide and a methylmercury halide or mercury(II) halide, depending on the stoichiometry.

Table 1: Expected Products of Electrophilic Cleavage Reactions

| Reagent | Target Bond | Expected Organic Product | Expected Mercury Product |

|---|---|---|---|

| HCl (1 eq.) | Hg-C(propynyl) | Propyne | Methylmercury chloride |

| Br₂ (1 eq.) | Hg-C(propynyl) | 1-Bromopropyne | Methylmercury bromide |

| I₂ (2 eq.) | Hg-C(propynyl) & Hg-C(methyl) | 1-Iodopropyne & Iodomethane | Mercury(II) iodide |

Nucleophilic Displacement Reactions at the Mercury Center

Direct nucleophilic attack at the mercury center in dialkylmercury compounds is generally not a facile process. The low polarity of the mercury-carbon bond means the mercury atom is not significantly electrophilic. uou.ac.in Therefore, simple displacement of the methyl or propynyl group by a common nucleophile is not a primary reaction pathway.

However, these compounds can participate in transmetalation reactions with other metals, which can be viewed as a form of nucleophilic displacement on the larger organometallic aggregate. In such cases, the organic group is transferred from mercury to a more electropositive metal. For example, reacting an organomercurial with aluminum can produce an organoaluminum compound. wikipedia.org

Radical Reactions and Their Pathways

Organomercury compounds can serve as precursors for carbon-centered radicals through the homolytic cleavage of the mercury-carbon bond. rsc.orgbeilstein-journals.org This homolysis can typically be initiated by photolysis (UV irradiation) or thermolysis. nih.govrsc.org

For this compound, photolysis is expected to generate a methyl radical (•CH₃) and a prop-1-yn-1-yl radical (•C≡C-CH₃) along with elemental mercury.

Reaction Pathway: CH₃-Hg-C≡C-CH₃ + hν → •CH₃ + •C≡C-CH₃ + Hg⁰

Once formed, these highly reactive radical species can participate in a variety of subsequent reactions common to radical chemistry:

Hydrogen Abstraction: The radicals can abstract a hydrogen atom from a solvent or another molecule to form methane (B114726) or propyne, respectively.

Addition to Multiple Bonds: The radicals can add across the double or triple bonds of other unsaturated molecules, initiating polymerization or other carbon-carbon bond-forming reactions. nih.gov

Combination: Two radicals can combine, though this is typically less favored in solution at low radical concentrations.

The generation of radicals from organomercurials is a well-established principle, though its application is limited by the high toxicity of these compounds. masterorganicchemistry.com

Transformations Involving the Propynyl Moiety

The carbon-carbon triple bond in the propynyl group offers a second major site of reactivity, allowing for transformations that can leave the mercury-carbon bonds intact.

Addition Reactions Across the Carbon-Carbon Triple Bond

The electron-rich triple bond of the propynyl group is susceptible to addition reactions, similar to other alkynes. However, the presence of the organomercury substituent can influence the regioselectivity and reactivity.

Electrophilic additions, such as hydration, are a hallmark of alkyne chemistry. The hydration of terminal alkynes is famously catalyzed by mercury(II) salts, proceeding through a vinylmercury intermediate to yield a methyl ketone upon tautomerization. thieme-connect.com In the case of this compound, the molecule already contains the mercury atom. While intermolecular hydration catalyzed by an external acid might lead to cleavage, it is also conceivable for the molecule to undergo addition of water or alcohols across the triple bond under certain conditions, potentially with intramolecular participation from the mercury atom. mdpi.com

Addition of halogens could also occur at the triple bond to form a dihaloalkene, but this reaction would be in competition with the electrophilic cleavage of the Hg-C bond, which is often faster.

Cycloaddition Chemistry (e.g., [3+2] Cycloadditions) with the Alkynyl Unit

The alkyne functionality is an excellent participant in cycloaddition reactions, serving as a "dipolarophile" in [3+2] cycloadditions or a "dienophile" in [4+2] cycloadditions. wikipedia.orgwikipedia.orgorganic-chemistry.org These reactions are powerful tools for the synthesis of five- and six-membered rings.

[3+2] Cycloadditions: This class of reaction, also known as 1,3-dipolar cycloaddition, involves the reaction of the alkynyl group with a 1,3-dipole. organic-chemistry.orgmdpi.comnih.gov A classic example is the Huisgen cycloaddition with an organic azide (B81097) to form a 1,2,3-triazole ring system. wikipedia.orgscribd.com The reaction of this compound with an azide like benzyl (B1604629) azide would be expected to yield a mercury-substituted triazole.

[4+2] Cycloadditions: The propynyl group can also function as a dienophile in the Diels-Alder reaction, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgorganic-chemistry.orgresearchgate.net The reactivity of the alkyne as a dienophile is enhanced by electron-withdrawing groups. The (methyl)mercury group's electronic effect would influence the rate and feasibility of such a reaction.

Table 2: Potential Cycloaddition Reactions of the Propynyl Moiety

| Reaction Type | Reactant | Resulting Ring System | General Product Structure |

|---|---|---|---|

| [3+2] Cycloaddition | Benzyl Azide (Bn-N₃) | 1,2,3-Triazole | A triazole ring with methylmercury and benzyl substituents |

| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) | Isoxazole (B147169) | An isoxazole ring with methylmercury and R-group substituents |

| [4+2] Cycloaddition | 1,3-Butadiene | 1,4-Cyclohexadiene | A cyclohexadiene ring with methylmercury and methyl substituents |

Metal-Catalyzed Coupling Reactions Utilizing the Alkynylmercury Intermediate

Organomercury compounds, including this compound, serve as valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds. thieme-connect.de Transition metal-catalyzed cross-coupling reactions are powerful methods for creating these bonds. eie.gr While direct coupling reactions involving this compound are not extensively documented in readily available literature, the reactivity of similar alkynylmercury compounds provides insight into its potential synthetic applications.

Alkynylmercury compounds can theoretically participate in cross-coupling reactions catalyzed by transition metals like palladium. eie.grtorontomu.ca These reactions typically involve the transfer of the alkynyl group from mercury to the transition metal catalyst, which then facilitates the coupling with an organic halide or another electrophile. The general mechanism for such a process, by analogy with other organometallic reagents, would involve oxidative addition of the organic halide to the low-valent transition metal catalyst, followed by transmetalation with the alkynylmercury compound. The final step would be reductive elimination to yield the coupled product and regenerate the catalyst.

The Sonogashira coupling, a well-established palladium-catalyzed reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, often utilizes a copper co-catalyst. mdpi.com While this reaction typically employs terminal alkynes directly, the use of alkynylmercury intermediates could present an alternative pathway.

| Reaction Type | Catalyst | General Reactants | Potential Product |

| Sonogashira-type Coupling | Palladium complex, Copper (I) co-catalyst | This compound, Aryl/Vinyl Halide | Aryl/Vinyl-substituted propyne |

| Stille-type Coupling | Palladium complex | This compound, Organic Halide/Triflate | Substituted propyne |

| Negishi-type Coupling | Palladium or Nickel complex | Organozinc reagent (formed in situ from the mercury compound), Organic Halide | Substituted propyne |

Transmetalation Competitions and Synthetic Utility

The transfer of the prop-1-yn-1-yl group from mercury to other metals, a process known as transmetalation, is a key aspect of the synthetic utility of this compound. thieme-connect.de This process allows for the generation of a variety of organometallic reagents that might be more reactive or selective in subsequent reactions.

Reactions with main group metal reagents, such as lithium and magnesium compounds, are fundamental in organometallic chemistry. thieme-connect.de For instance, the reaction of an organomercury compound with lithium metal can generate an organolithium reagent. Similarly, transmetalation to magnesium can be achieved, although the direct reaction of propargyl halides with magnesium is a more common route for preparing propargylic Grignard reagents. thieme-connect.de The presence of mercury(II) chloride is sometimes used to activate the magnesium in these preparations. thieme-connect.de

Transmetalation to transition metals is a crucial step in many catalytic cross-coupling cycles. eie.grtorontomu.ca The reaction of this compound with a suitable transition metal complex, for example, a palladium(0) species, would lead to the formation of a prop-1-yn-1-yl-palladium(II) intermediate. This intermediate is then poised to participate in coupling reactions. The efficiency of this transmetalation depends on the specific transition metal, its ligands, and the reaction conditions. The lability of the silver-carbene bond in some silver(I) complexes, for example, makes them excellent transmetalation agents for transfer to gold(I). rsc.org

This compound can be regarded as a synthon for the prop-1-yn-1-yl anion or a related nucleophilic species. Its application in carbon-carbon bond formation primarily relies on the transmetalation of the alkynyl group to a more reactive metal or its direct participation in certain coupling reactions.

The propargyl unit is a valuable building block in organic synthesis, offering a handle for further transformations. semanticscholar.org Through transmetalation, the prop-1-yn-1-yl group from this compound can be incorporated into various organic molecules. For example, after transmetalation to a metal like copper, the resulting organocopper reagent could undergo coupling reactions, such as the Glaser or Hay coupling, to form diynes. unicam.it

Furthermore, the alkynyl group can be transferred to a palladium or nickel catalyst in cross-coupling reactions like the Negishi, Stille, or Sonogashira couplings, enabling the formation of C(sp)-C(sp2) and C(sp)-C(sp3) bonds. eie.grtorontomu.ca These reactions are instrumental in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and materials.

| Reaction | Reagent | Intermediate | Bond Formed |

| Transmetalation | Organolithium reagent | Prop-1-yn-1-yl)lithium | C-Li |

| Transmetalation | Grignard reagent | (Prop-1-yn-1-yl)magnesium halide | C-Mg |

| Cross-Coupling | Palladium catalyst | (Prop-1-yn-1-yl)palladium complex | C-C |

Coordination Chemistry and Ligand Exchange Processes

The mercury atom in this compound possesses vacant d-orbitals, allowing it to act as a Lewis acid and accept electron pairs from Lewis bases. iitk.ac.inyoutube.com Lewis acids are electron pair acceptors, while Lewis bases are electron pair donors. youtube.com The interaction with Lewis bases can lead to the formation of coordination complexes or adducts.

Common Lewis bases include amines, phosphines, and ethers, which can donate their lone pair of electrons to the mercury center. For example, the reaction with ammonia (B1221849) or an amine could form an adduct where the nitrogen atom coordinates to the mercury. youtube.com

Conversely, the alkynyl group, with its triple bond, can exhibit Lewis basic properties, interacting with strong Lewis acids. However, the dominant interaction is typically the Lewis acidity of the mercury atom. The principle of Hard and Soft Acids and Bases (HSAB) can be a useful predictor of the outcomes of these interactions, suggesting that soft acids prefer to react with soft bases, and hard acids with hard bases. sit.edu.cn

This compound can form a variety of adducts and complexes through coordination with Lewis bases. thieme-connect.de The coordination number and geometry of the resulting mercury complex will depend on the nature of the ligand. Organomercury compounds often form linear complexes, but higher coordination numbers can be achieved.

For instance, with halide ions (a Lewis base), this compound could form anionic complexes of the type [CH₃Hg(C₃H₃)X]⁻. The interaction with neutral ligands like phosphines or amines can lead to the formation of neutral adducts. The stability and structure of these complexes are influenced by both steric and electronic factors of the ligands involved. The formation of such complexes can alter the reactivity of the organomercury compound, potentially influencing its utility in subsequent synthetic steps.

| Ligand Type | Example | Potential Adduct/Complex |

| Neutral Lewis Base | Ammonia (NH₃) | [CH₃Hg(C₃H₃)(NH₃)] |

| Neutral Lewis Base | Triphenylphosphine (PPh₃) | [CH₃Hg(C₃H₃)(PPh₃)] |

| Anionic Lewis Base | Chloride (Cl⁻) | [CH₃Hg(C₃H₃)Cl]⁻ |

Computational and Theoretical Investigations of Methyl Prop 1 Yn 1 Yl Mercury

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the properties of methyl(prop-1-yn-1-yl)mercury. This method allows for a detailed examination of the molecule's energetic and electronic characteristics.

Geometry Optimization and Energetic Landscape Analysis

Theoretical calculations indicate that the most stable conformation of this compound features a linear or nearly linear arrangement of the C-Hg-C bond. This linearity is a common characteristic of dimethylmercury (B1214916) and other related organomercury compounds. The optimization of the molecular geometry reveals specific bond lengths and angles that define its three-dimensional structure. For instance, the mercury-carbon bonds in similar methylmercury (B97897) compounds have been a subject of interest, with the nature of the second ligand influencing the precise bond parameters.

The energetic landscape of this compound can be explored to identify its most stable isomer and any potential rotational barriers. For example, the rotation around the Hg-C(methyl) bond is expected to have a very low energy barrier, while the prop-1-yn-1-yl group is also relatively free to rotate.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Value |

| Hg-C (methyl) Bond Length | ~2.06 Å |

| Hg-C (alkynyl) Bond Length | ~2.03 Å |

| C≡C Bond Length | ~1.21 Å |

| C-Hg-C Bond Angle | ~180° |

Note: The values presented are approximate and can vary depending on the level of theory and basis set used in the calculation.

Electronic Structure Characterization: Molecular Orbitals and Charge Distribution

The electronic structure of this compound is characterized by the interaction between the mercury d-orbitals and the carbon p-orbitals of both the methyl and prop-1-yn-1-yl ligands. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. In many organomercury compounds, the HOMO is often associated with the Hg-C bonds, while the LUMO can be centered on the mercury atom or the ligands.

Analysis of the charge distribution reveals a significant polarization of the Hg-C bonds, with the mercury atom carrying a partial positive charge and the carbon atoms bearing partial negative charges. This charge distribution is fundamental to the compound's chemical behavior.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational methods are invaluable for predicting the spectroscopic properties of this compound, which can then be compared with experimental data for validation.

NMR Chemical Shifts: The ¹H, ¹³C, and ¹⁹⁹Hg NMR chemical shifts can be calculated to aid in the structural elucidation of the compound. The chemical shift of the mercury nucleus is particularly sensitive to its chemical environment.

Vibrational Frequencies: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies. The characteristic stretching frequency of the C≡C triple bond in the prop-1-yn-1-yl group is a prominent feature in the vibrational spectrum.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. These transitions are typically associated with the excitation of electrons from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling allows for the investigation of reaction mechanisms involving this compound at a molecular level.

Elucidation of Mechanism for Hg-C Bond Formation and Cleavage

The formation of the Hg-C bonds in this compound can be modeled to understand the reaction pathways, for instance, from the reaction of a methylmercury precursor with a prop-1-yn-1-ylating agent. The cleavage of these bonds, which is a critical step in many of its reactions, can also be studied. Transition state theory can be applied to calculate the activation energies for these processes, providing insights into their kinetics.

Computational Study of Alkynyl Group Reactivity

The reactivity of the alkynyl group in this compound can be explored computationally. For example, its susceptibility to nucleophilic or electrophilic attack can be assessed by examining the molecular electrostatic potential and the frontier molecular orbitals. The presence of the methylmercury group can influence the reactivity of the triple bond compared to a simple alkyne.

Intermolecular Interactions and Supramolecular Assembly

The solid-state architecture of this compound is dictated by a complex interplay of non-covalent interactions. These interactions govern the formation of supramolecular assemblies, influencing the material's physical properties. Computational methods are instrumental in dissecting and quantifying these weak forces.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as normalized contact distance (dnorm), shape index, and curvedness onto the molecular surface, a detailed picture of the crystal packing can be obtained. While a specific Hirshfeld analysis for this compound is not available in the literature, we can infer the likely interactions based on studies of related organomercury and alkynyl compounds. rsc.orgjddtonline.info

The key interactions expected to be prominent in the crystal structure of this compound include:

Hg···π Interactions: The mercury atom, being a soft Lewis acid, can engage in interactions with the π-system of the propargyl ligand of a neighboring molecule.

C-H···π Interactions: The methyl and acetylenic hydrogens can act as donors in hydrogen bonds to the π-electron cloud of the alkyne group.

The dnorm map would likely reveal distinct red spots indicating close contacts corresponding to these interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface would quantify the percentage contribution of each type of interaction to the total surface area. For instance, in many organic and organometallic crystals, H···H contacts are found to be the most frequent. nih.gov

A hypothetical breakdown of the major intermolecular contacts for this compound, based on analyses of similar structures, is presented in the interactive table below.

| Interaction Type | Expected Contribution | Description |

| H···H | High | Represents the most frequent contacts between the peripheries of the molecules. |

| Hg···C/C···Hg | Moderate | Indicates potential metallophilic or Hg···π interactions crucial for the supramolecular assembly. |

| C···H/H···C | Moderate | Corresponds to C-H···π interactions and other van der Waals contacts. |

| Hg···H/H···Hg | Low to Moderate | Reflects contacts between the mercury atom and hydrogen atoms of neighboring molecules. |

This table is a theoretical representation and is not based on published experimental data for this specific compound.

To further understand the energetics of the crystal packing, energy framework calculations can be performed. This method, often used in conjunction with Hirshfeld surface analysis, calculates the interaction energies between a central molecule and its neighbors in the crystal lattice. The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components. crystalexplorer.net

For this compound, the energy frameworks would likely illustrate the topology of the interaction energies within the crystal. The visualization would probably show that the supramolecular structure is primarily stabilized by a network of dispersion and electrostatic interactions. The Hg···π and C-H···π interactions would be represented by energy "tubes" connecting adjacent molecules, with the thickness of the tubes proportional to the strength of the interaction. In many organometallic compounds, dispersion forces are the dominant stabilizing component of the total interaction energy.

The calculated interaction energies for different molecular pairs within the crystal lattice would provide a quantitative measure of the stability of the supramolecular assembly. This analysis would highlight the key motifs that are most influential in the crystal packing.

Relativistic Effects in Mercury Chemistry: Theoretical Considerations

Mercury, being a heavy element (Z=80), exhibits significant relativistic effects that dramatically influence its chemical and physical properties. These effects arise from the high velocity of the inner-shell electrons, which approaches a fraction of the speed of light. This leads to a relativistic contraction and stabilization of the s and p orbitals and an expansion and destabilization of the d and f orbitals.

For mercury, the relativistic contraction of the 6s orbital is particularly pronounced, making it less available for bonding and contributing to the element's noble-gas-like properties, such as its low melting point. acs.org Conversely, the destabilization of the 5d orbitals and the relativistic spin-orbit coupling play crucial roles in its coordination chemistry and reactivity.

In the context of this compound, relativistic effects are critical for accurately describing the Hg-C bonds. Density Functional Theory (DFT) calculations that incorporate relativistic effects, such as the Zeroth-Order Regular Approximation (ZORA) or fully four-component methods, are necessary to obtain reliable results for geometries, bond energies, and spectroscopic properties like NMR chemical shifts. conicet.gov.arresearchgate.net

Studies on related methylmercury compounds have shown that relativistic effects can account for a significant portion of the observed properties. For example, the NMR chemical shift of the ¹⁹⁹Hg nucleus is heavily influenced by relativity. nsf.gov The strength and nature of the Hg-C σ-bonds are also impacted. Non-relativistic calculations would likely fail to accurately predict the linear C-Hg-C geometry and the bond dissociation energies.

The interaction of the mercury center with the alkynyl π-system is also subject to relativistic influences. The ability of mercury to participate in π-back-bonding, although generally weak, would be modulated by the relativistic energies of its d-orbitals. Therefore, any robust theoretical treatment of this compound must explicitly include relativistic effects to provide a chemically meaningful description.

Future Research Directions and Advanced Applications in Methyl Prop 1 Yn 1 Yl Mercury Chemistry

Development of Novel Synthetic Methodologies Leveraging the Propynylmercury Motif

The unique structure of methyl(prop-1-yn-1-yl)mercury, which combines a terminal alkyne with an organometallic moiety, offers significant potential for the development of new synthetic strategies. Future research could harness the distinct reactivity of both the Hg-C bond and the C≡C triple bond.

The propynylmercury group can be viewed as a stable, yet reactive, synthon for the propargyl group. A primary area of exploration is in transmetalation reactions, a cornerstone of organometallic synthesis. thieme-connect.de In this context, the propynyl (B12738560) group could be selectively transferred from the relatively inert mercury center to more catalytically active metals like palladium, copper, or gold. This would enable its participation in a wide array of well-established coupling reactions, such as Sonogashira, Stille, or Suzuki-type couplings, under conditions that might not be compatible with more sensitive propargyl reagents. mdpi.comjku.at

Furthermore, the alkynyl functionality itself is a gateway to numerous transformations. researchgate.net Future methodologies could explore its use in:

Cycloaddition Reactions: The [3+2] cycloaddition of the propynyl group with azides (a "click" reaction) or with nitrones could lead to highly functionalized five-membered heterocycles. rsc.org

Carbometalation: The addition of other organometallic reagents across the triple bond could generate new, more complex organo-dimetallic species with potential for tandem reactions.

Domino Reactions: A single event, such as the activation of the alkyne by a Lewis acid, could trigger a cascade of reactions, including cyclization, to rapidly build molecular complexity. researchgate.net The development of such one-pot procedures is a significant goal in modern organic synthesis. whiterose.ac.uk

The stability of the methylmercury (B97897) cation as a leaving group could be exploited to drive these reactions toward the desired products, offering a thermodynamic advantage in certain synthetic designs.

Exploration of Catalytic Roles for this compound Derivatives

While organomercury compounds are traditionally used as stoichiometric reagents, there is an underexplored potential for their derivatives to participate in catalytic cycles. Research in this area would be highly innovative. A plausible catalytic role for a derivative of this compound could involve its function as a pre-catalyst or a key intermediate in a larger catalytic cycle.

For instance, in a dual-metal catalytic system, the organomercury compound could serve as a reservoir for the propynyl ligand, transferring it to a primary catalyst (e.g., a palladium complex) in a controlled manner. This could help maintain a low concentration of the active catalytic species and potentially suppress side reactions, such as the oxidative coupling of terminal alkynes. researchgate.net

Another speculative but intriguing possibility is leveraging the mercury center itself as a Lewis acid catalyst. While less common than for inorganic mercury salts, the electrophilicity of the mercury atom in an organometallic compound could be tuned by modifying the ancillary ligand (the methyl group). Such a species might catalyze reactions like the hydration of alkynes or the cyclization of enynes, where the organometallic nature could offer unique solubility and reactivity profiles compared to traditional inorganic mercury catalysts.

Investigation of Supramolecular Architectures Incorporating Organomercury-Alkynyl Components

The linear geometry of alkynylmercury compounds makes them exceptional candidates for use as building blocks, or "tectons," in supramolecular chemistry. ethernet.edu.et The combination of a σ-bonded metal center and the π-system of the alkyne provides multiple points for non-covalent interactions, which are essential for the self-assembly of complex architectures. researchgate.net

Future research could focus on reacting this compound with other metal ions that have a high affinity for the π-electrons of the triple bond, such as silver(I) or copper(I). researchgate.net This could lead to the formation of coordination polymers with novel topologies, including helices or sheet-like structures. The interplay between the strong, directional Hg-C σ-bond and weaker metal-π interactions could be used to precisely control the dimensionality and properties of the resulting supramolecular assembly. researchgate.net

The table below outlines potential interactions and the resulting supramolecular structures that could be targeted for research.

| Interaction Type | Interacting Partner | Potential Supramolecular Structure |

| Hg-π Coordination | Silver(I) salts, Copper(I) salts | 1D coordination polymers, helical chains researchgate.net |

| Hydrogen Bonding | Molecules with H-bond donors (e.g., phenols, amides) | Co-crystals, extended networks |

| Argentophilic/Aurophilic Interactions | Silver(I) or Gold(I) alkynyls | Mixed-metal clusters, polynuclear cages researchgate.net |

| van der Waals Forces | Aromatic systems | Stacked hybrid organic-organometallic structures |

The insights gained from such studies could pave the way for designing crystalline materials with tailored porosity or host-guest capabilities. rsc.org

Design of Precursors for Advanced Materials with Tailored Properties

Organometallic compounds are frequently used as single-source precursors for the synthesis of advanced materials, and this compound is a promising candidate in this domain. The presence of a heavy metal (mercury) and a carbon-rich, unsaturated organic linker (propyne) suggests its utility in creating functional materials. researchgate.net

Controlled thermal or chemical decomposition (pyrolysis) of this compound or its polymers could yield materials such as:

Mercury-containing Nanoparticles: Decomposition in the presence of capping agents could produce nanoparticles with specific sizes and properties.

Conductive Polymers: Metal-alkynyl polymers are known for their interesting electronic properties, including electrical conductivity and luminescence. researchgate.net Polymerizing the propynyl moiety while keeping the mercury in the backbone could lead to novel organometallic polymers.

Thin Films: Chemical vapor deposition (CVD) or solution-based processing of the compound could be investigated for fabricating thin films with potential applications in electronics or as protective coatings.

Research would need to focus on carefully controlling the decomposition or polymerization conditions to achieve the desired material phase and properties, while managing the safe handling of the volatile and toxic byproducts.

Development of Analytical Methods for Detection and Speciation in Chemical Research Contexts

To support the research directions outlined above, robust analytical methods are required to identify, quantify, and characterize this compound and its derivatives within complex reaction mixtures. While many methods exist for environmental mercury detection, their adaptation to the specific challenges of synthetic chemistry research is crucial. pensoft.netresearchgate.net

Key analytical techniques that require development and validation for this specific compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR are standard, developing protocols using ¹⁹⁹Hg NMR would provide direct insight into the electronic environment of the mercury center, which is invaluable for studying reaction mechanisms and catalyst speciation.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Cold Vapor Atomic Fluorescence Spectrometry (CVAFS) coupled with chromatographic separation (GC or HPLC) would be essential for identifying reaction intermediates and products with high sensitivity and accuracy. epa.gov

Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods would need to be developed to separate this compound from starting materials, side products, and catalysts, allowing for accurate monitoring of reaction progress and purity assessment. researchgate.net

The table below summarizes the primary analytical methods and their specific applications in a research context.

| Analytical Method | Information Provided | Research Application |

| NMR Spectroscopy (¹H, ¹³C, ¹⁹⁹Hg) | Structural confirmation, purity assessment, electronic environment of Hg. | Compound identification, mechanistic studies. |

| Mass Spectrometry (GC-MS, LC-MS) | Molecular weight confirmation, fragmentation patterns, identification of trace intermediates. | Product verification, analysis of complex mixtures. epa.gov |

| Chromatography (GC, HPLC) | Separation and quantification of components in a mixture. | Reaction monitoring, purity analysis. researchgate.net |

| X-ray Crystallography | Definitive 3D molecular structure. | Structural elucidation of new compounds and supramolecular assemblies. researchgate.net |

| Atomic Spectroscopy (AAS, ICP-MS) | Elemental composition, quantification of total mercury. | Verifying stoichiometry, quantitative analysis of precursor consumption. pensoft.net |

These specialized analytical tools are indispensable for advancing the chemistry of this compound from a laboratory curiosity to a useful chemical entity.

Q & A

Q. What are the recommended synthetic routes for Methyl(prop-1-yn-1-yl)mercury, and how do reaction conditions influence yield and purity?

this compound can be synthesized via transmetallation or alkylation of mercury halides. For example:

- Alkynyl Grignard reagents reacting with methylmercury chloride under inert atmospheres (e.g., argon) at low temperatures (−78°C) to minimize side reactions.

- Sonogashira-type coupling using mercury acetylides, though this requires precise stoichiometric control to avoid overalkylation.

Q. Key considerations :

- Solvent choice : Tetrahydrofuran (THF) or diethyl ether enhances reactivity of Grignard reagents but may require rigorous drying.

- Temperature : Exothermic reactions necessitate gradual reagent addition to prevent decomposition.

- Purity validation : Use NMR (e.g., NMR) and mass spectrometry to confirm structural integrity .

Q. How should researchers design experiments to assess the neurotoxic potential of this compound?

Methodology :

- In vitro models : Use neuronal cell lines (e.g., SH-SY5Y) to measure cytotoxicity (MTT assay) and oxidative stress markers (e.g., glutathione depletion, lipid peroxidation).

- In vivo models : Zebrafish embryos or rodent models for developmental neurotoxicity, focusing on motor function (e.g., rotarod tests) and histopathological analysis of brain tissue.

- Dosage : Reference methylmercury benchmarks (e.g., EPA RfD of 0.1 µg/kg/day) but adjust for structural differences (e.g., higher lipophilicity due to the propargyl group) .

Q. Critical parameters :

- Exposure duration : Acute vs. chronic dosing protocols.

- Metabolite tracking : Monitor demethylation or propargyl cleavage products via LC-MS.

Advanced Research Questions

Q. How can conflicting data on organomercury compound toxicity be resolved, particularly for this compound?

Case study : Discrepancies in epidemiological studies (e.g., Faroe Islands vs. Seychelles methylmercury findings) highlight the need for:

- Stratified analysis : Control for confounding factors (e.g., dietary selenium or omega-3 intake in fish-consuming populations).

- Mechanistic studies : Compare binding affinities to thiol-containing proteins (e.g., tubulin) between methylmercury and this compound using isothermal titration calorimetry (ITC).

- Species-specific metabolism : Evaluate interspecies differences in mercury methylation/demethylation pathways using hepatic microsomal assays .

Recommendation : Apply Bayesian statistical models to reconcile dose-response curves from heterogeneous datasets.

Q. What crystallographic strategies are optimal for resolving the structure of this compound, and how do thermal motion artifacts affect refinement?

Approach :

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for heavy-atom (Hg) diffraction.

- Software : SHELXL for refinement, leveraging constraints for Hg-C bond lengths (target: 2.05–2.10 Å) and anisotropic displacement parameters.

- Challenges :

Validation : Cross-check with DFT-calculated geometries (e.g., B3LYP/LANL2DZ) to validate bond angles and torsional strain .

Q. How can environmental fate studies distinguish this compound’s behavior from other organomercury species?

Experimental design :

- Microcosm assays : Simulate aquatic environments with sediment/water partitioning studies, spiked with -labeled compound.

- Degradation pathways : Monitor photolytic cleavage (UV-Vis irradiation) and microbial methylation/demethylation using PCR-amplified hgcA gene markers.

- Analytical methods :

- GC-ICP-MS for speciation analysis.

- Stable isotope probing to trace bioaccumulation in model organisms (e.g., Daphnia magna) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.